N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

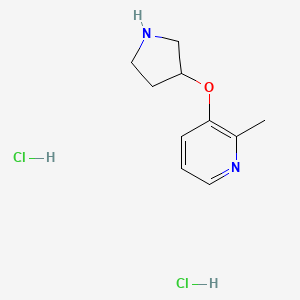

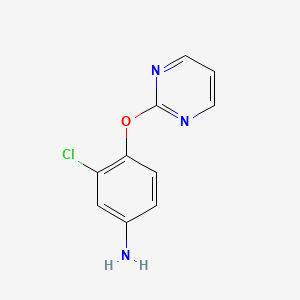

The compound “N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely feature the characteristic bicyclic structure of benzimidazoles, with an additional phenylethyl group and a fluorobenzenecarboxamide group attached .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as ligands in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzimidazole core and the attached groups. For example, the presence of the fluorobenzenecarboxamide group could influence its solubility and reactivity .Scientific Research Applications

DNA Binding and Cellular Staining

The benzimidazole derivative Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has made it a widely used fluorescent DNA stain in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. It serves as a model system for investigating DNA sequence recognition and binding, and its analogues are explored for their potential as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Chemistry and Properties of Benzimidazole Derivatives

Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogues has demonstrated a broad spectrum of chemical properties and potential applications. These compounds, including their protonated and/or deprotonated forms and complex compounds, exhibit varied spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This has opened up avenues for further investigation into previously unknown analogues (Boča, Jameson, & Linert, 2011).

Synthesis of Benzimidazole Compounds

The practical synthesis of intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the manufacture of pharmaceuticals, underscores the importance of benzimidazole derivatives in drug development. These synthetic pathways offer insights into more efficient and safer production methods for benzimidazole-based compounds (Qiu et al., 2009).

Potential as CNS Acting Drugs

Benzimidazole derivatives have been explored for their central nervous system (CNS) acting properties. Research indicates that modifications of benzimidazoles, imidazothiazoles, and imidazoles could lead to more potent drugs for treating neurological disorders. These compounds show a range of activities, including agonistic, antagonistic, and effects on neurotransmitters and ion channels, highlighting their potential as CNS drugs (Saganuwan, 2020).

Biological and Pharmacological Properties

The diverse biological and pharmacological properties of 2-arylthio-benzazoles highlight the significance of benzimidazole derivatives in developing new therapeutic agents. These compounds exhibit a wide range of activities, including antibacterial, anticancer, and antifungal effects, making them a key focus for drug design and discovery (Vessally et al., 2018).

Mechanism of Action

Target of Action

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a complex compound with a benzimidazole core. Benzimidazole derivatives have been found to exhibit a wide range of biological activities . .

Mode of Action

It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to interfere with various biological processes.

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Future Directions

Properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O/c23-17-11-5-4-10-16(17)22(27)26-20(14-15-8-2-1-3-9-15)21-24-18-12-6-7-13-19(18)25-21/h1-13,20H,14H2,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCMEDNSRSAXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2614037.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)

![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)